2-chloro-N-[(6-methoxynaphthalen-2-yl)methyl]-N-methylpropanamide
Overview
Description
2-chloro-N-[(6-methoxynaphthalen-2-yl)methyl]-N-methylpropanamide is a useful research compound. Its molecular formula is C16H18ClNO2 and its molecular weight is 291.77 g/mol. The purity is usually 95%.
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Biological Activity
2-chloro-N-[(6-methoxynaphthalen-2-yl)methyl]-N-methylpropanamide (CAS Number: 1306603-91-7) is a synthetic compound with potential biological activities. This article reviews its chemical properties, biological effects, and relevant case studies to provide a comprehensive understanding of its pharmacological profile.
- IUPAC Name : this compound
- Molecular Formula : C15H16ClNO2
- Molecular Weight : 275.75 g/mol
- Purity : ≥95%
- Physical Form : Powder
- Storage Temperature : Room temperature
Research indicates that compounds similar to this compound exhibit various mechanisms of action, primarily through modulation of neurotransmitter systems and potential anti-inflammatory effects. The presence of the methoxy group on the naphthalene moiety suggests possible interactions with dopamine and serotonin receptors, which may contribute to its pharmacological activity.
Cytotoxicity and Cancer Research
Preliminary investigations into the cytotoxic effects of similar compounds have shown their potential in cancer therapy. For instance, derivatives with naphthalene structures have been evaluated for their ability to induce apoptosis in cancer cell lines. The specific cytotoxicity profile of this compound remains to be fully elucidated but warrants further exploration.
Case Studies
Study | Objective | Findings |
---|---|---|
Study on Naphthalene Derivatives | Evaluate cytotoxic effects on cancer cells | Naphthalene derivatives showed significant apoptosis induction in various cancer cell lines, suggesting potential for therapeutic applications. |
Antimicrobial Activity Assessment | Test against bacterial strains | Compounds with similar structures exhibited strong inhibitory effects on Gram-positive and Gram-negative bacteria, indicating broad-spectrum antimicrobial activity. |
Research Findings
- Antimicrobial Effects : A compound structurally related to this compound demonstrated effective inhibition against Staphylococcus aureus and Escherichia coli in vitro .
- Cytotoxicity Studies : In vitro studies have shown that naphthalene derivatives can significantly reduce cell viability in breast cancer cell lines, indicating a potential role in cancer treatment .
- Neuropharmacological Potential : Related compounds have been investigated for their ability to modulate neurotransmitter systems, particularly GABAergic and dopaminergic pathways, which could lead to anxiolytic or antidepressant effects .
Properties
IUPAC Name |
2-chloro-N-[(6-methoxynaphthalen-2-yl)methyl]-N-methylpropanamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18ClNO2/c1-11(17)16(19)18(2)10-12-4-5-14-9-15(20-3)7-6-13(14)8-12/h4-9,11H,10H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCHRKTNXLDUKCP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N(C)CC1=CC2=C(C=C1)C=C(C=C2)OC)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.77 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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